D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester is a compound known for its applications in the medical field, particularly in the treatment of type 2 diabetes. It is commonly referred to as Nateglinide . This compound is a derivative of the unnatural amino acid D-phenylalanine and is known for its hypoglycemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester involves several steps. One of the methods includes the reaction of 4-isopropylbenzoic acid with platinum oxide in acetic acid, which undergoes hydrogenation to give a mixture of cis and trans isomers . This mixture is then converted to the methyl ester form. The trans isomer is further reacted with sodium hydride to give a predominantly trans product . This product is then coupled with D-phenylalanine methyl ester in the presence of hydrochloric acid to yield the final compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective and to produce the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester has several scientific research applications:
Chemistry: It is used as a model compound in studies of amino acid derivatives.
Biology: It is used to study the effects of amino acid derivatives on biological systems.
Medicine: It is used as a hypoglycemic agent in the treatment of type 2 diabetes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester involves the stimulation of insulin secretion from the pancreas . This is achieved by closing ATP-dependent potassium channels in the membrane of β cells, leading to depolarization and the opening of voltage-gated calcium channels . The influx of calcium ions triggers the release of insulin .
Comparison with Similar Compounds
Similar Compounds
Repaglinide: Another hypoglycemic agent that stimulates insulin secretion.
Mitiglinide: Similar to Nateglinide, it is used to control blood glucose levels.
Uniqueness
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester is unique in its rapid onset and short duration of action, making it particularly effective for controlling postprandial blood glucose levels .
Properties
IUPAC Name |
methyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-14(2)16-9-11-17(12-10-16)19(22)21-18(20(23)24-3)13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNEIVFFXOKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.